molecular formula C27H44O3 B12326703 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3)

1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3)

Cat. No.: B12326703
M. Wt: 419.7 g/mol
InChI Key: GMRQFYUYWCNGIN-OMJIPURISA-N
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Description

1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3) is a biologically active form of vitamin D3. It plays a crucial role in calcium absorption and deposition in the body. This compound has widespread effects on cellular differentiation and proliferation, and it can modulate immune responsiveness and central nervous system function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 can be synthesized through a series of chemical reactions. One efficient and alternative convergent synthesis involves starting from (S)-carvone and proceeding through nine steps, achieving a 13% yield. This method features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) .

Industrial Production Methods: Industrial production methods for 1-alpha,25-Dihydroxy-3-epi Vitamin D3 typically involve large-scale chemical synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving advanced chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 undergoes various types of chemical reactions, including hydroxylation, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydroxylation: This reaction involves the addition of hydroxyl groups to the compound, often using reagents like hydrogen peroxide or specific hydroxylating enzymes.

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .

Scientific Research Applications

1-alpha,25-Dihydroxy-3-epi Vitamin D3 has numerous scientific research applications:

Mechanism of Action

1-alpha,25-Dihydroxy-3-epi Vitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process leads to increased calcium absorption in the intestines, calcium reabsorption in the kidneys, and calcium mobilization from bones .

Comparison with Similar Compounds

Uniqueness: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 is unique due to its specific stereochemistry, which may result in different biological activities compared to other vitamin D3 analogs. Its ability to modulate immune responsiveness and central nervous system function, along with its potential chemopreventive properties, sets it apart from other similar compounds .

Properties

Molecular Formula

C27H44O3

Molecular Weight

419.7 g/mol

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i5D3

InChI Key

GMRQFYUYWCNGIN-OMJIPURISA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C)(C)O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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